ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (EDMP) is a widely used organic compound, with a variety of applications in scientific research. It is a white, crystalline solid with a molecular weight of 195.22 g/mol and a melting point of 92-94°C. EDMP is a pyrazole derivative and belongs to the class of compounds known as heterocyclic compounds. It is a versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry and biochemistry.
Scientific Research Applications
Organic Synthesis
This compound is used as an intermediate in organic synthesis, particularly in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Antimicrobial Activity
Pyrazole derivatives have been studied for their antimicrobial properties. A novel sequence of pyrazole-thiobarbituric acid analogues showed activity against various microbes, including C. albicans and S. aureus .
Catalysis
Ethyl diazoacetate, when reacted with phenylpropargyl in the presence of zinc triflate as a catalyst, leads to the formation of corresponding pyrazole derivatives .
Insecticidal Activities
Pyrazole derivatives have been synthesized and evaluated for their insecticidal activities .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole compound with desirable fitting pattern in the active site characterized by lower binding free energy .
Mechanism of Action
Target of Action
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazoles are known to interact with various targets in the body, including enzymes, receptors, and proteins . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways due to their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects
properties
IUPAC Name |
ethyl 1,5-dimethylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPSXJWSGYSVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515758 | |
Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
85290-77-3 | |
Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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